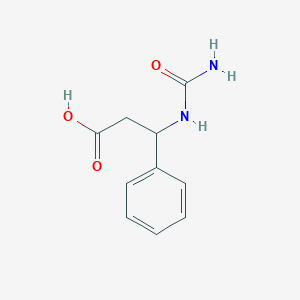
Potassium naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium naphthalene-2-sulfonate is an organic compound with the molecular formula C10H7KO3S. It is a potassium salt of naphthalene-2-sulfonic acid and is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium naphthalene-2-sulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures to form naphthalene-2-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous reactors and advanced purification techniques are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Potassium naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often used under acidic conditions.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Potassium naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: It serves as a surfactant and dispersing agent in biological assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: It is used in the production of dyes, pigments, and as a dispersing agent in the formulation of various industrial products.
Mecanismo De Acción
The mechanism by which potassium naphthalene-2-sulfonate exerts its effects is primarily through its ability to act as a surfactant and dispersing agent. It interacts with various molecular targets, including proteins and cell membranes, to enhance solubility and stability of compounds in aqueous solutions. The sulfonate group provides hydrophilicity, while the naphthalene moiety offers hydrophobic interactions, making it an effective amphiphilic molecule.
Comparación Con Compuestos Similares
Sodium naphthalene-2-sulfonate: Similar in structure but with sodium as the counterion.
Naphthalene-1-sulfonic acid: Differing in the position of the sulfonate group.
Naphthalene-2,3-disulfonic acid: Contains two sulfonate groups, offering different chemical properties.
Uniqueness: Potassium naphthalene-2-sulfonate is unique due to its specific counterion (potassium) which can influence its solubility and reactivity compared to its sodium counterpart. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various applications.
Propiedades
Número CAS |
21409-32-5 |
|---|---|
Fórmula molecular |
C10H8KO3S |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
potassium;naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
Clave InChI |
JBKMJOHAJIZUHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[K] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
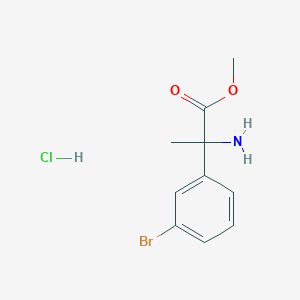
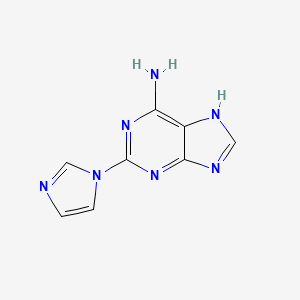

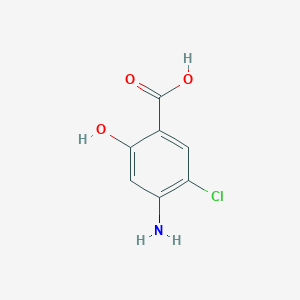

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
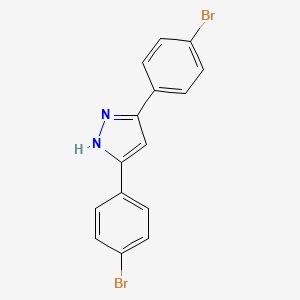
amino}acetic acid](/img/structure/B3252134.png)

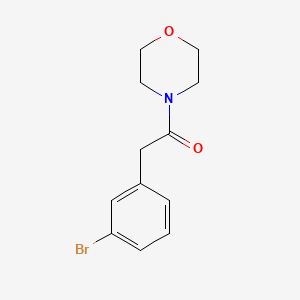

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
